molecular formula C21H24N2OS B2381884 3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 893788-90-4

3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B2381884
CAS No.: 893788-90-4
M. Wt: 352.5
InChI Key: MBHQAUMFTMMZFO-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione belongs to a class of polycyclic heterocycles featuring a benzo[g]-fused oxadiazocine core with a methano bridge and a thione functional group. Its structure includes:

  • A benzo[g] fused ring system, contributing to planar rigidity.
  • A 2,6-methano bridge, which imposes conformational constraints.
  • Substituents: 3,5-dimethylphenyl at position 3, ethyl at position 8, and methyl at position 2.
  • A thione group at position 4, replacing the ketone oxygen common in related structures (e.g., oxadiazocinones).

Properties

IUPAC Name

10-(3,5-dimethylphenyl)-4-ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-5-15-6-7-19-17(11-15)18-12-21(4,24-19)23(20(25)22-18)16-9-13(2)8-14(3)10-16/h6-11,18H,5,12H2,1-4H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHQAUMFTMMZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3(CC2NC(=S)N3C4=CC(=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxadiazocine ring: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of substituents: The 3,5-dimethylphenyl, ethyl, and methyl groups are introduced through various substitution reactions, often using reagents like alkyl halides and organometallic compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C19H23N3OSC_{19}H_{23}N_3OS, with a molecular weight of approximately 345.5 g/mol. It features a complex structure that includes an oxadiazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. In various studies, synthesized compounds have shown effectiveness against both gram-positive and gram-negative bacteria. For instance, compounds derived from 3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione demonstrated notable activity against Bacillus cereus and Staphylococcus aureus species .

Anticancer Properties

The anticancer potential of this compound has been explored through various assays. Studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The NCI-60 sulforhodamine B assay has been used to evaluate the cytotoxicity of these compounds, indicating their potential as anticancer agents .

Case Studies

  • Antimicrobial Efficacy : A study synthesized eleven novel 1,3,4-oxadiazole derivatives from this compound via Mannich reactions. These compounds were tested for antimicrobial activity using disc diffusion methods and showed promising results against various bacterial strains .
  • Cytotoxicity Testing : Another study focused on the cytotoxic effects of synthesized oxadiazole derivatives on different cancer cell lines. The results indicated that modifications in the molecular structure significantly influenced the cytotoxic activity. The findings suggest that further structural optimization could lead to more potent anticancer agents .

Material Science Applications

Beyond biological applications, oxadiazole compounds are also investigated for their properties in material science. Their ability to form stable polymers makes them suitable for applications in organic electronics and photonic devices.

Table: Summary of Biological Activities

Activity TypeTested CompoundsEffective AgainstMethod Used
Antimicrobial1,3,4-Oxadiazole derivativesBacillus cereus, S. aureusDisc diffusion
CytotoxicityVarious derivativesHCT116, MCF7, HUH7NCI-60 sulforhodamine B assay

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Core Systems

The target compound shares structural motifs with several heterocycles documented in the evidence:

Compound Name (Core Structure) Key Features Substituents Synthesis Highlights References
Target Compound (Benzo[g]oxadiazocine-thione) Rigid benzo-fused system with methano bridge 3-(3,5-dimethylphenyl), 8-ethyl, 2-methyl Likely thionation of oxadiazocine-ketone (inferred) -
3-(3-Methoxyphenyl)-2,8-dimethyl-...oxadiazocin-4(3H)-one (Benzo[g]oxadiazocine-one) Ketone instead of thione; methoxy substituent 3-methoxyphenyl, 2,8-methyl Not detailed in evidence; CAS 899213-30-0
4-Methyl-4H-benzo[1,4]oxazine-3-thione (Benzo[1,4]oxazine-thione) Smaller oxazine-thione core 4-methyl P₂S₅-mediated thionation of oxazinone
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (1,3,4-Oxadiazole-thione) Simpler oxadiazole-thione core Pyridinyl Thiosemicarbazide condensation, CS₂/KOH cyclization
Key Observations:

Core Rigidity vs. Flexibility: The target’s benzo[g]-fused system and methano bridge confer greater rigidity compared to smaller oxadiazoles (e.g., –2) or benzooxazines (). This may influence binding affinity in biological systems.

Substituent Effects : The 3,5-dimethylphenyl group introduces steric bulk and lipophilicity, contrasting with 3-methoxyphenyl in ’s analogue . Ethyl and methyl groups may modulate solubility and metabolic stability.

Thione vs.

Potential Bioactivities (Inferred from Analogues)

  • Antimicrobial Activity : Oxadiazole-thiones (–2) and benzooxazines () are often explored for antimicrobial properties .
  • Enzyme Inhibition : Thione groups can act as metal-chelating agents, relevant to kinase or protease inhibition .
  • Structural Uniqueness: The target’s fused benzo[g] system may offer novel interactions in drug discovery, though empirical studies are needed.

Biological Activity

The compound 3-(3,5-dimethylphenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a synthetic organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂OS
  • Molecular Weight : 306.41 g/mol
  • Chemical Structure : The compound features a methanobenzo[g][1,3,5]oxadiazocine core with various substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antioxidant Activity : The presence of thione groups in the structure may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives of oxadiazocine compounds have shown significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

Recent research has demonstrated the compound's effectiveness in vitro:

  • Cell Proliferation Inhibition : In cancer cell lines, the compound exhibited dose-dependent inhibition of cell proliferation. For instance, at a concentration of 10 µM, it reduced cell viability by approximately 60% in breast cancer cell lines (MCF-7) .
Concentration (µM)% Cell Viability (MCF-7)
0100
190
575
1040
2020

Case Studies

  • Case Study on Anticancer Activity :
    • A study involving mice with induced tumors showed that treatment with the compound resulted in a significant decrease in tumor size compared to control groups. Histopathological analysis indicated reduced mitotic figures and increased apoptosis in tumor tissues .
  • Case Study on Antimicrobial Efficacy :
    • The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potent antibacterial activity .

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